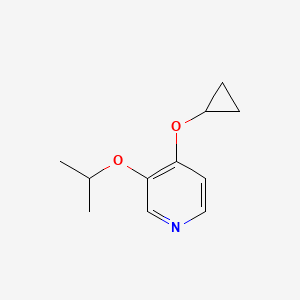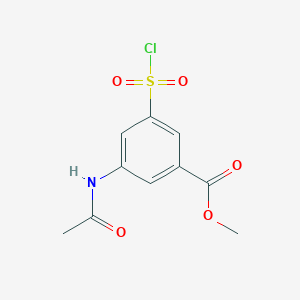
2-(Dimethylamino)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-6-hydroxybenzaldehyde is an organic compound characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-hydroxybenzaldehyde typically involves the reaction of 2,6-dihydroxybenzaldehyde with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. These interactions can influence various biochemical processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
- 2-(Dimethylamino)benzaldehyde
- 6-Hydroxybenzaldehyde
- 2-(Dimethylamino)-4-hydroxybenzaldehyde
Comparison: 2-(Dimethylamino)-6-hydroxybenzaldehyde is unique due to the specific positioning of the dimethylamino and hydroxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-4-3-5-9(12)7(8)6-11/h3-6,12H,1-2H3 |
Clé InChI |
OULYZLGVHLVOJX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)









